2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide - 338781-67-2

2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Catalog Number: EVT-3031017
CAS Number: 338781-67-2
Molecular Formula: C20H15F3N2O2
Molecular Weight: 372.347
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide)

Compound Description: Tasquinimod is a second-generation oral quinoline-3-carboxamide analogue currently in phase III clinical trials for treating metastatic prostate cancer. [] It exhibits anti-tumor activity by inhibiting tumor angiogenesis in both human and rodent tumors. [] Research suggests that tasquinimod upregulates thrombospondin-1 (TSP1), which is part of a mechanism involving downregulation of HIF1α and VEGF, leading to reduced angiogenesis. []

Relevance: Tasquinimod shares several key structural features with 2-Oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide. Both compounds contain a central heterocyclic ring (quinoline in Tasquinimod and pyridine in the target compound) with a 2-oxo group. Additionally, both possess a carboxamide side chain at position 3 of the ring, substituted with a 4-(trifluoromethyl)phenyl group. These similarities suggest potential overlapping biological activities and make tasquinimod a structurally relevant compound for comparison. [, ]

Laquinimod (5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide)

Compound Description: Laquinimod is an oral drug in clinical trials for treating multiple sclerosis. [, ] It is synthesized through aminolysis of an ester with N-ethylaniline. [] The reactivity of laquinimod is attributed to the formation of a ketene intermediate, facilitated by intramolecular proton transfer. [] Studies show that the 5-chloro isomer of laquinimod is obtained in much higher yield than the 7-chloro isomer during synthesis, possibly due to a neighboring group effect. []

Relevance: Laquinimod, like 2-Oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, belongs to the quinoline-3-carboxamide class of compounds. Both feature a quinoline core with a 2-oxo group and a 3-carboxamide side chain. While the specific substituents on the quinoline ring and the carboxamide side chain differ, the core structural similarity highlights laquinimod as a related compound. []

5-Chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

Compound Description: This compound is a close structural analogue of laquinimod, lacking the N-ethyl substituent on the carboxamide side chain. [] The patent describing this compound focuses on its potential medicinal applications, but specific biological activities are not elaborated upon. []

Relevance: The structural similarity of this compound to both laquinimod and 2-Oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide lies in the shared quinoline-3-carboxamide core. The differences in substituents, particularly the absence of the N-ethyl group and the 4-(trifluoromethyl)benzyl group compared to the target compound, offer insights into the structure-activity relationship within this class. []

N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide (AZD9668)

Compound Description: AZD9668 is a novel, orally active inhibitor of neutrophil elastase (NE). [] It shows potential for treating NE-driven respiratory diseases like bronchiectasis and chronic obstructive pulmonary disease. [] AZD9668 displays rapid reversibility in its interaction with NE and high selectivity over other neutrophil-derived serine proteases. [] In various models, AZD9668 demonstrated efficacy in reducing lung inflammation and structural damage associated with NE activity. [, , ]

Relevance: While AZD9668 has a more complex structure, it shares the core structural motif of a 2-oxo-1,2-dihydropyridine-3-carboxamide with 2-Oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide. [] Both compounds feature a pyridine ring with a 2-oxo group and a 3-carboxamide substituent. This common scaffold suggests potential similarities in their chemical and biological properties, making AZD9668 a relevant compound for comparative analysis. []

N-(4-Chlorophenyl)-2-hydroxynicotinamide (4)

Compound Description: This nicotinamide derivative displays potent anti-inflammatory activity comparable to leflunomide and its active metabolite, malononitrilamide. [] Compound 4 showed efficacy in both in vitro and in vivo models of inflammation, including suppression of nitric oxide production and reduction of carrageenan-induced paw edema. [] It possesses a β-keto amide with an enolic hydroxyl group, a pharmacophore considered crucial for the immunosuppressive effects observed. []

Relevance: N-(4-Chlorophenyl)-2-hydroxynicotinamide serves as a structural analogue of 2-Oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide, despite belonging to the nicotinamide family instead of pyridinecarboxamide. [] The shared feature of a 2-oxo substituted pyridine ring linked to a carboxamide group makes it relevant for understanding structure-activity relationships in this chemical space. []

Properties

CAS Number

338781-67-2

Product Name

2-oxo-N-Phenyl-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

IUPAC Name

2-oxo-N-phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Molecular Formula

C20H15F3N2O2

Molecular Weight

372.347

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)15-10-8-14(9-11-15)13-25-12-4-7-17(19(25)27)18(26)24-16-5-2-1-3-6-16/h1-12H,13H2,(H,24,26)

InChI Key

DNNYFSAYUDUTMY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.